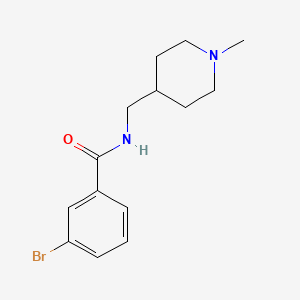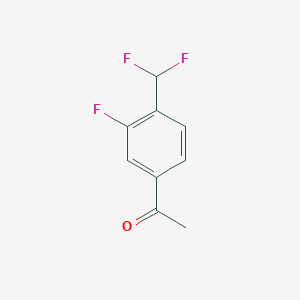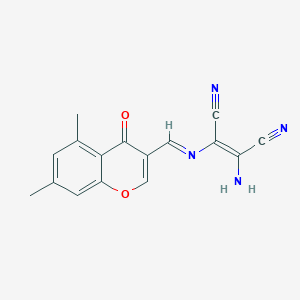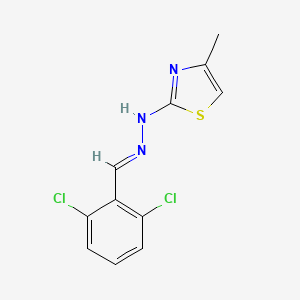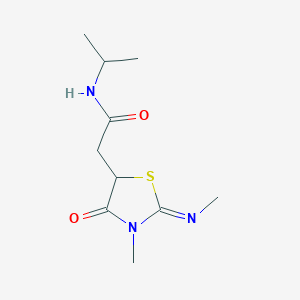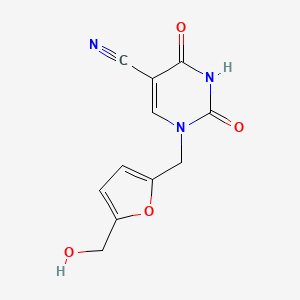
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound featuring a furan ring and a tetrahydropyrimidine core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxymethyl, dioxo, and carbonitrile, contributes to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method starts with the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using formic acid . The HMF is then subjected to a condensation reaction with a suitable ketone, such as 3,3-dimethyl-2-butanone, under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that promote the desired reaction pathway while minimizing side reactions is also crucial .
Chemical Reactions Analysis
Types of Reactions: 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
- Oxidation of the hydroxymethyl group yields 5-formylfuran-2-yl derivatives.
- Reduction of the carbonitrile group produces tetrahydropyrimidine-5-amine derivatives.
- Substitution on the furan ring results in various substituted furan derivatives .
Scientific Research Applications
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring and tetrahydropyrimidine core play crucial roles in these interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the target compound.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative with applications in polymer production.
Furfural: A simpler furan compound used in various chemical processes
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O4/c12-3-7-4-14(11(17)13-10(7)16)5-8-1-2-9(6-15)18-8/h1-2,4,15H,5-6H2,(H,13,16,17) |
InChI Key |
RJRMHNBQWXFCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CO)CN2C=C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


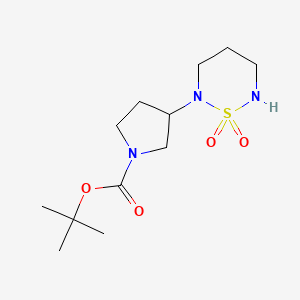
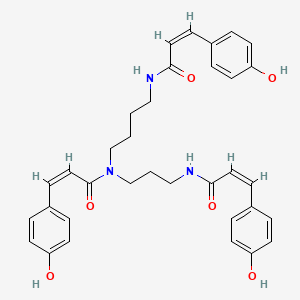
![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
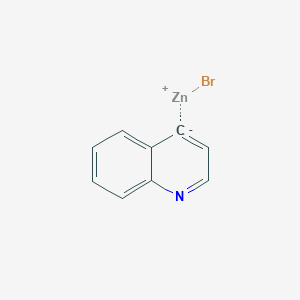
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
